1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione
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Overview
Description
1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
The synthesis of 1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione can be achieved through various methods. One common approach involves the reaction of 1-hydroxyanthraquinone with 4-nonylphenylamine under specific conditions. The reaction typically requires a solvent such as toluene or xylene and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroquinone form.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with DNA and enzyme function is well-documented.
Comparison with Similar Compounds
1-Hydroxy-4-((4-nonylphenyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Similar in structure but with a p-tolylamino group instead of a nonylphenylamino group.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Lacks the nonylphenyl group, resulting in different chemical properties and applications.
Properties
CAS No. |
88927-82-6 |
---|---|
Molecular Formula |
C29H31NO3 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
1-hydroxy-4-(4-nonylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C29H31NO3/c1-2-3-4-5-6-7-8-11-20-14-16-21(17-15-20)30-24-18-19-25(31)27-26(24)28(32)22-12-9-10-13-23(22)29(27)33/h9-10,12-19,30-31H,2-8,11H2,1H3 |
InChI Key |
YUYUOKZMUHUKRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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